4-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-N-(3-chloro-2-methylphenyl)-4-oxobutanamide
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Overview
Description
3-{N’-[(E)-(4-BROMOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(3-CHLORO-2-METHYLPHENYL)PROPANAMIDE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of bromophenyl, chlorophenyl, and hydrazinecarbonyl groups, making it a subject of interest in synthetic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{N’-[(E)-(4-BROMOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(3-CHLORO-2-METHYLPHENYL)PROPANAMIDE typically involves the condensation of 4-bromobenzaldehyde with hydrazinecarboxamide, followed by the reaction with 3-chloro-2-methylbenzoyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-{N’-[(E)-(4-BROMOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(3-CHLORO-2-METHYLPHENYL)PROPANAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
3-{N’-[(E)-(4-BROMOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(3-CHLORO-2-METHYLPHENYL)PROPANAMIDE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{N’-[(E)-(4-BROMOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(3-CHLORO-2-METHYLPHENYL)PROPANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydrazinecarbonyl group is believed to play a crucial role in its biological activity, potentially inhibiting enzyme function or disrupting cellular processes. The exact pathways and targets are still under investigation, but preliminary studies suggest significant potential for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- 3-{N’-[(E)-(4-BROMOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-[3-(TRIFLUOROMETHYL)PHENYL]PROPANAMIDE
- N-(4-BROMOPHENYL)-3-{N’-[(E)-(2,4-DIHYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE
Uniqueness
3-{N’-[(E)-(4-BROMOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(3-CHLORO-2-METHYLPHENYL)PROPANAMIDE stands out due to its specific combination of bromophenyl and chlorophenyl groups, which confer unique chemical and biological properties
Properties
Molecular Formula |
C18H17BrClN3O2 |
---|---|
Molecular Weight |
422.7 g/mol |
IUPAC Name |
N'-[(E)-(4-bromophenyl)methylideneamino]-N-(3-chloro-2-methylphenyl)butanediamide |
InChI |
InChI=1S/C18H17BrClN3O2/c1-12-15(20)3-2-4-16(12)22-17(24)9-10-18(25)23-21-11-13-5-7-14(19)8-6-13/h2-8,11H,9-10H2,1H3,(H,22,24)(H,23,25)/b21-11+ |
InChI Key |
KIZIFNNMTVHVEC-SRZZPIQSSA-N |
Isomeric SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CCC(=O)N/N=C/C2=CC=C(C=C2)Br |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CCC(=O)NN=CC2=CC=C(C=C2)Br |
Origin of Product |
United States |
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